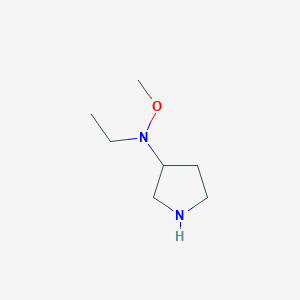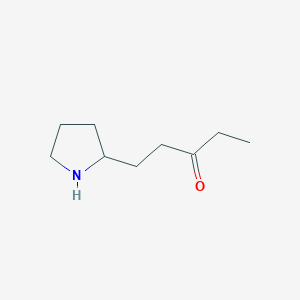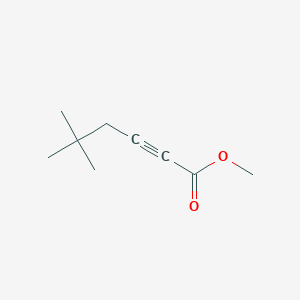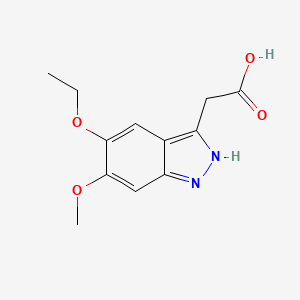
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features an ethoxy and a methoxy group attached to the indazole ring, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indazol-3-yl)acetic acid: Lacks the ethoxy and methoxy groups, which may result in different biological activities.
5-methoxy-2-(1H-indazol-3-yl)acetic acid: Contains a methoxy group but not an ethoxy group, leading to variations in its chemical properties.
6-ethoxy-2-(1H-indazol-3-yl)acetic acid: Contains an ethoxy group but not a methoxy group, which may affect its reactivity and biological effects.
Uniqueness
The presence of both ethoxy and methoxy groups in 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid makes it unique compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to distinct therapeutic applications.
Eigenschaften
CAS-Nummer |
1306606-04-1 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-(5-ethoxy-6-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-11-4-7-8(5-10(11)17-2)13-14-9(7)6-12(15)16/h4-5H,3,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JCWAOBLXPCCSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



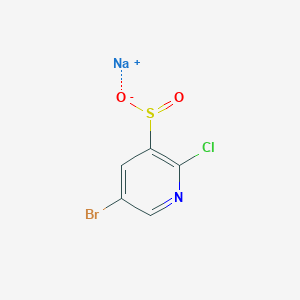
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
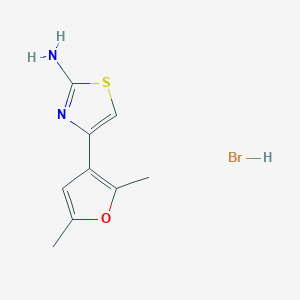
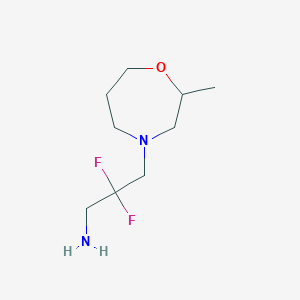

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)



![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
